molecular formula C23H22N4O2S2 B2841723 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 578748-60-4

3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2841723
CAS No.: 578748-60-4
M. Wt: 450.58
InChI Key: ALDNQERZXYNWFQ-UHFFFAOYSA-N
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Description

3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienoquinoline core, an ethoxyphenyl group, and a thiazole moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienoquinoline Core: This step often involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienoquinoline skeleton.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxyphenyl group is introduced to the thienoquinoline core.

    Attachment of the Thiazole Moiety: The thiazole ring can be introduced via condensation reactions involving thioamides and α-haloketones.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienoquinoline core and the thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienoquinoline core can yield sulfoxides, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its role as an enzyme inhibitor or receptor modulator.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases, such as cancer, bacterial infections, and inflammatory conditions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    3-amino-4-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    3-amino-4-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: Features a fluorophenyl group.

Uniqueness

The presence of the ethoxyphenyl group in 3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide imparts unique electronic and steric properties, which can influence its biological activity and selectivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2/c1-2-29-14-9-7-13(8-10-14)17-15-5-3-4-6-16(15)26-22-18(17)19(24)20(31-22)21(28)27-23-25-11-12-30-23/h7-12H,2-6,24H2,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDNQERZXYNWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=NC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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